2-[3-(Benzyloxy)phenyl]acetaldehyde
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Overview
Description
2-[3-(Benzyloxy)phenyl]acetaldehyde is an organic compound with the molecular formula C15H14O2. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety. This compound is of interest in various fields due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)phenyl]acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-(benzyloxy)benzaldehyde with a suitable reagent to introduce the acetaldehyde group. This can be done using a Grignard reagent followed by oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are typically benzyl chloride and 3-hydroxybenzaldehyde, which undergoes a series of reactions including etherification and oxidation .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyloxy)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(3-phenylmethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C15H14O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,10-11H,9,12H2 |
InChI Key |
CGDPQEGADXPUEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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